molecular formula C10H11NO B13605650 (S)-1-(1h-Indol-5-yl)ethan-1-ol

(S)-1-(1h-Indol-5-yl)ethan-1-ol

Katalognummer: B13605650
Molekulargewicht: 161.20 g/mol
InChI-Schlüssel: NZNGHQCRCSECGP-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(1h-Indol-5-yl)ethan-1-ol is a chiral compound featuring an indole ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1h-Indol-5-yl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 1-(1H-indol-5-yl)ethanone using chiral catalysts or reducing agents. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts to ensure high enantiomeric purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(1h-Indol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 1-(1H-indol-5-yl)ethanone or 1-(1H-indol-5-yl)ethanal.

    Reduction: Various alcohol derivatives depending on the specific reducing agent and conditions.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

(S)-1-(1h-Indol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(1h-Indol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(1h-Indol-5-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    1-(1H-Indol-5-yl)ethanone: The ketone precursor used in the synthesis of (S)-1-(1h-Indol-5-yl)ethan-1-ol.

    1-(1H-Indol-5-yl)ethanal: An oxidation product of the compound.

Uniqueness

This compound is unique due to its chiral nature and the presence of the indole ring, which imparts specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C10H11NO

Molekulargewicht

161.20 g/mol

IUPAC-Name

(1S)-1-(1H-indol-5-yl)ethanol

InChI

InChI=1S/C10H11NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-7,11-12H,1H3/t7-/m0/s1

InChI-Schlüssel

NZNGHQCRCSECGP-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](C1=CC2=C(C=C1)NC=C2)O

Kanonische SMILES

CC(C1=CC2=C(C=C1)NC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.